Cas no 1805701-91-0 (5-Methoxy-1H-benzimidazole-6-carbonyl chloride)

5-Methoxy-1H-benzimidazole-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-1H-benzimidazole-6-carbonyl chloride
-
- インチ: 1S/C9H7ClN2O2/c1-14-8-3-7-6(11-4-12-7)2-5(8)9(10)13/h2-4H,1H3,(H,11,12)
- InChIKey: QDVXCLSOKVDKBX-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C(=CC2=C(C=1)NC=N2)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55
5-Methoxy-1H-benzimidazole-6-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061004914-1g |
5-Methoxy-1H-benzimidazole-6-carbonyl chloride |
1805701-91-0 | 98% | 1g |
$1,985.10 | 2022-04-01 | |
Alichem | A061004914-500mg |
5-Methoxy-1H-benzimidazole-6-carbonyl chloride |
1805701-91-0 | 98% | 500mg |
$1,271.16 | 2022-04-01 | |
Alichem | A061004914-250mg |
5-Methoxy-1H-benzimidazole-6-carbonyl chloride |
1805701-91-0 | 98% | 250mg |
$825.38 | 2022-04-01 |
5-Methoxy-1H-benzimidazole-6-carbonyl chloride 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
5-Methoxy-1H-benzimidazole-6-carbonyl chlorideに関する追加情報
5-Methoxy-1H-benzimidazole-6-carbonyl chloride (CAS No. 1805701-91-0): An Overview
5-Methoxy-1H-benzimidazole-6-carbonyl chloride (CAS No. 1805701-91-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to 5-Methoxy-1H-benzimidazole-6-carbonyl chloride.
The molecular formula of 5-Methoxy-1H-benzimidazole-6-carbonyl chloride is C9H8ClNO3, and it has a molecular weight of approximately 223.62 g/mol. The compound features a benzimidazole core with a methoxy substituent at the 5-position and a carbonyl chloride group at the 6-position. The benzimidazole ring is a well-known pharmacophore that is frequently found in various bioactive molecules, including antifungal, antiviral, and anticancer agents.
The synthesis of 5-Methoxy-1H-benzimidazole-6-carbonyl chloride typically involves a multi-step process. One common approach starts with the preparation of 5-methoxybenzimidazole, which can be synthesized from o-phenylenediamine and methanol through a condensation reaction followed by cyclization. The resulting 5-methoxybenzimidazole is then converted to the corresponding carboxylic acid via oxidation, and finally, the carboxylic acid is transformed into the acyl chloride using thionyl chloride or another suitable reagent. This synthetic route has been well-documented in the literature and is widely used in both academic and industrial settings.
Recent research has highlighted the potential of 5-Methoxy-1H-benzimidazole-6-carbonyl chloride as a key intermediate in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a building block for the development of novel inhibitors targeting specific enzymes involved in cancer progression. The researchers demonstrated that derivatives of 5-Methoxy-1H-benzimidazole-6-carbonyl chloride exhibited potent inhibitory activity against these enzymes, suggesting their potential as therapeutic candidates.
In another study published in Bioorganic & Medicinal Chemistry Letters in 2023, scientists explored the antimicrobial properties of compounds derived from 5-Methoxy-1H-benzimidazole-6-carbonyl chloride. The results indicated that these derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antibiotics. The unique structural features of 5-Methoxy-1H-benzimidazole-6-carbonyl chloride, particularly the methoxy group and the carbonyl chloride functionality, were found to play crucial roles in enhancing the antimicrobial activity.
Beyond its applications in medicinal chemistry, 5-Methoxy-1H-benzimidazole-6-carbonyl chloride has also been investigated for its potential use in materials science. A recent study published in Advanced Materials in 2023 explored the use of this compound as a precursor for the synthesis of functional polymers with tunable properties. The researchers demonstrated that polymers derived from 5-Methoxy-1H-benzimidazole-6-carbonyl chloride exhibited excellent thermal stability and mechanical strength, making them suitable for various advanced applications such as drug delivery systems and electronic devices.
In conclusion, 5-Methoxy-1H-benzimidazole-6-carbonyl chloride (CAS No. 1805701-91-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and versatile reactivity make it an attractive building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in both academic and industrial settings.
1805701-91-0 (5-Methoxy-1H-benzimidazole-6-carbonyl chloride) 関連製品
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)
- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)
- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)
- 1049443-16-4(2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))
- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)
- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)
- 13231-81-7(3-Methyl-1-hexanol)




